molecular formula C18H20N2S B14375032 10-[(Piperidin-3-YL)methyl]-10H-phenothiazine CAS No. 89929-25-9

10-[(Piperidin-3-YL)methyl]-10H-phenothiazine

Cat. No.: B14375032
CAS No.: 89929-25-9
M. Wt: 296.4 g/mol
InChI Key: LWYCSDJJCQEQAF-UHFFFAOYSA-N
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Description

10-[(Piperidin-3-YL)methyl]-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core structure with a piperidine moiety attached, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with a piperidine derivative. One common method includes the use of a piperidine derivative, such as piperidine-3-carboxaldehyde, which undergoes a condensation reaction with phenothiazine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-[(Piperidin-3-YL)methyl]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenothiazine core or piperidine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

10-[(Piperidin-3-YL)methyl]-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, in the context of its potential use as an antipsychotic, it may interact with dopamine receptors, altering neurotransmitter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: A phenothiazine derivative with similar pharmacological properties.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

10-[(Piperidin-3-YL)methyl]-10H-phenothiazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

10-(piperidin-3-ylmethyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(13-14-6-5-11-19-12-14)16-8-2-4-10-18(16)21-17/h1-4,7-10,14,19H,5-6,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYCSDJJCQEQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716761
Record name 10-[(Piperidin-3-yl)methyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-25-9
Record name 10-[(Piperidin-3-yl)methyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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